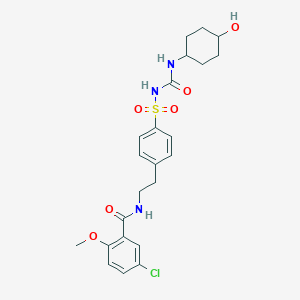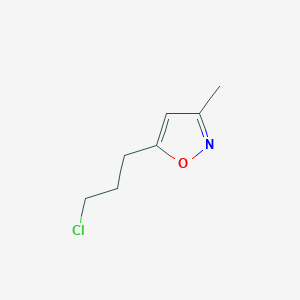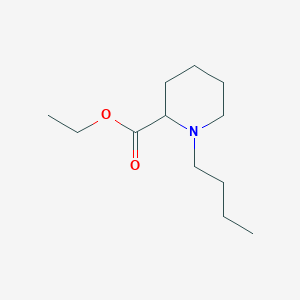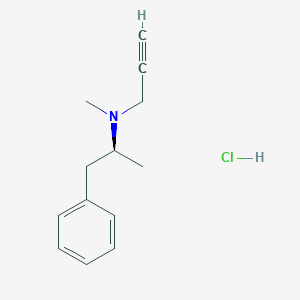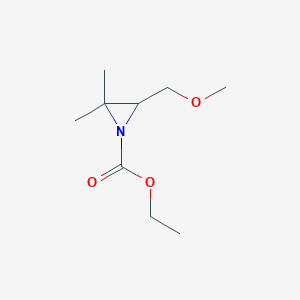
4-Iodopicolinonitrile
概要
説明
4-Iodopicolinonitrile is a chemical compound with the molecular formula C6H3IN2 It is an aromatic nitrile containing a pyridine ring with an iodine atom at position 4 and a nitrile group at position 2
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Iodopicolinonitrile involves the iodination of 4-picolinonitrile. This process typically uses sodium iodide and N-iodosuccinimide in the presence of dimethylformamide as the solvent. The reaction conditions are carefully controlled to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions: 4-Iodopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom, being a good leaving group, can be replaced by other nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The nitrile group can participate in addition reactions with strong nucleophiles or under specific reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Addition Reactions: Strong nucleophiles like lithium aluminum hydride can add to the nitrile group.
Major Products:
Substitution Reactions: Products include compounds where the iodine atom is replaced by other functional groups.
Addition Reactions: Products include amines or other derivatives formed by the addition to the nitrile group.
科学的研究の応用
Pharmaceutical Chemistry: The presence of the iodine atom and the nitrile group makes it a candidate for drug discovery and development.
Material Science:
作用機序
The mechanism by which 4-Iodopicolinonitrile exerts its effects is primarily through its functional groups. The iodine atom can participate in halogen bonding, while the nitrile group can engage in interactions with nucleophiles. These interactions can influence the compound’s reactivity and its ability to interact with biological targets. Specific molecular targets and pathways involved in its action are still under investigation.
類似化合物との比較
3-Iodopicolinonitrile: Similar in structure but with the iodine atom at position 3.
4-Bromopicolinonitrile: Similar but with a bromine atom instead of iodine.
4-Chloropicolinonitrile: Similar but with a chlorine atom instead of iodine.
Uniqueness: 4-Iodopicolinonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction patterns and reactivity profiles.
特性
IUPAC Name |
4-iodopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDBXTAJJAFSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634083 | |
| Record name | 4-Iodopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-19-8 | |
| Record name | 4-Iodopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)
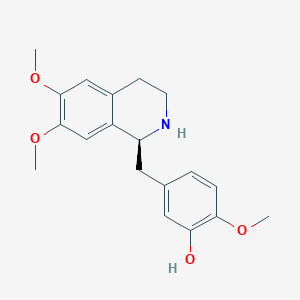


![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

